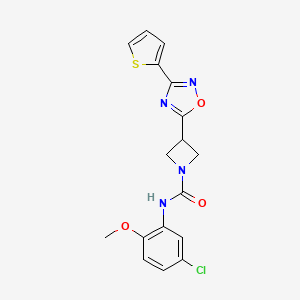

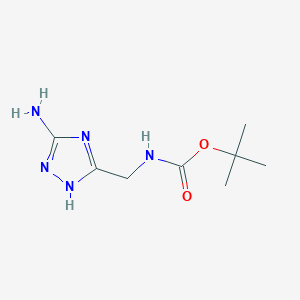

![molecular formula C19H22ClN3O3S B2709681 N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide CAS No. 694508-24-2](/img/structure/B2709681.png)

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to improve pharmacokinetic properties . The compound also contains a sulfonyl group attached to a phenyl ring, which is a common feature in many sulfa drugs .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the piperazine ring and the sulfonyl group. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group could undergo hydrolysis under acidic or basic conditions to form an acid and an amine . The sulfonyl group could also participate in various reactions, such as reduction or elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and amide groups could enhance its solubility in polar solvents .Applications De Recherche Scientifique

Antibacterial, Antifungal, and Anthelmintic Activity

Compounds similar to N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide have been synthesized and screened for their biological activities. Notably, certain derivatives exhibited significant antibacterial, antifungal, and anthelmintic activities. This suggests potential applications in developing new antimicrobial agents for treating infections caused by bacteria, fungi, and parasites (Khan et al., 2019).

Acetylcholinesterase Inhibition

Some derivatives have been synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE), a key enzyme involved in neurotransmission. The compounds demonstrated potent AChE inhibitory activity, indicating their potential as therapeutic agents for neurodegenerative diseases such as Alzheimer's (Yurttaş et al., 2013).

Fingerprint Detection

One particular study explored the application of a compound in detecting latent fingerprints on various surfaces. This research offers a new avenue for forensic science, providing a method to detect and analyze fingerprints more effectively (Khan et al., 2019).

Anticancer Activity

Derivatives of N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide have been synthesized and evaluated for their potential anticancer activities. Some compounds showed promising results against various cancer cell lines, suggesting their potential in cancer therapy (Boddu et al., 2018).

Alzheimer's Disease Therapy

Research into multifunctional amides, including compounds with structures related to N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, has shown moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their application as new therapeutic agents for Alzheimer's disease (Hassan et al., 2018).

Adenosine A2B Receptor Antagonists

A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was developed as A2B adenosine receptor antagonists, showing high selectivity and affinity. This indicates potential applications in treating diseases related to the adenosine A2B receptor, such as inflammation and cancer (Borrmann et al., 2009).

Mécanisme D'action

The mechanism of action of this compound would depend on its biological target. Many drugs containing a piperazine ring act as antagonists or agonists at various receptors, such as the serotonin or dopamine receptors . The exact mechanism of action would need to be determined through biological testing.

Propriétés

IUPAC Name |

N-[4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O3S/c1-14-3-4-16(20)13-19(14)22-9-11-23(12-10-22)27(25,26)18-7-5-17(6-8-18)21-15(2)24/h3-8,13H,9-12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQLYQCBGAHOLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

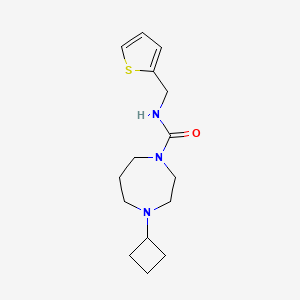

![4-morpholino-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2709598.png)

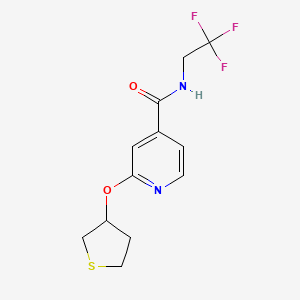

![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2709602.png)

methanone](/img/structure/B2709604.png)

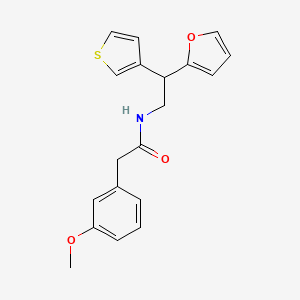

![(E)-2-amino-1-((3,4-dihydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2709611.png)

![3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2709617.png)

![N-benzyl-2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2709618.png)